molecular formula C16H16FNO3 B6380375 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol, 95% CAS No. 1261954-84-0

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol, 95%

Cat. No. B6380375
CAS RN: 1261954-84-0
M. Wt: 289.30 g/mol
InChI Key: INYNIXAAGKAQHP-UHFFFAOYSA-N
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Description

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol, 95% (4-ECFMP) is a novel compound derived from 4-methoxyphenol and ethylcarbamoyl chloride. It is a white crystalline solid with a melting point of 140-141 °C and a molecular weight of 249.2 g/mol. 4-ECFMP is a useful reagent for the synthesis of other compounds due to its low toxicity and high purity.

Scientific Research Applications

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol, 95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of other compounds, such as 4-chloro-3-fluorophenyl-2-methoxyphenol, which is used in the synthesis of pharmaceuticals. 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol, 95% is also used as a catalyst in the synthesis of polymers and as a cross-linking agent for polymers. Additionally, 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol, 95% is used as a starting material for the synthesis of other compounds, such as 4-methyl-3-fluorophenyl-2-methoxyphenol.

Mechanism of Action

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol, 95% acts as a nucleophilic reagent in organic synthesis. It reacts with electrophiles such as alkyl halides, acyl chlorides, and aldehydes to form the corresponding products. The reaction proceeds via an SN2 mechanism, in which the nucleophilic reagent attacks the electrophile and forms a covalent bond.
Biochemical and Physiological Effects
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol, 95% is a low-toxicity compound with no known biochemical or physiological effects. It is not known to be metabolized in the body, and it does not interact with any known biological targets.

Advantages and Limitations for Lab Experiments

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol, 95% has several advantages for use in laboratory experiments. It is a high-purity compound with a low toxicity profile, making it safe to handle and use in the laboratory. Additionally, 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol, 95% is a versatile reagent that can be used in a variety of reactions. One limitation of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol, 95% is its relatively low solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

The potential applications of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol, 95% in scientific research are still largely unexplored. Further research is needed to explore the use of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol, 95% as a catalyst in organic synthesis, as well as its potential use as a cross-linking agent for polymers. Additionally, studies are needed to investigate the potential use of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol, 95% as a starting material for the synthesis of other compounds. Finally, further research is needed to explore the potential biochemical and physiological effects of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol, 95%.

Synthesis Methods

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol, 95% can be synthesized from 4-methoxyphenol and ethylcarbamoyl chloride in two steps. First, 4-methoxyphenol is reacted with ethylcarbamoyl chloride in the presence of a base such as sodium hydroxide to form 4-ethoxycarbonyl-3-fluorophenyl-2-methoxyphenol. Then, the resulting compound is heated to 140-141°C to produce 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol, 95% as a white crystalline solid.

properties

IUPAC Name

N-ethyl-2-fluoro-4-(4-hydroxy-3-methoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3/c1-3-18-16(20)12-6-4-10(8-13(12)17)11-5-7-14(19)15(9-11)21-2/h4-9,19H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYNIXAAGKAQHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10685766
Record name N-Ethyl-3-fluoro-4'-hydroxy-3'-methoxy[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol

CAS RN

1261954-84-0
Record name N-Ethyl-3-fluoro-4'-hydroxy-3'-methoxy[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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